3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile
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Overview
Description
3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core linked to a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the indole or pyrrolidinone rings to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated compounds .
Scientific Research Applications
3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)propanenitrile: Shares a similar pyrrolidinone structure but lacks the indole moiety.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: Another related compound with different functional groups.
Uniqueness
3-[3-(2,5-Dioxopyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile is unique due to its combined indole and pyrrolidinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
61123-26-0 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-[3-(2,5-dioxopyrrolidin-3-yl)indol-1-yl]propanenitrile |
InChI |
InChI=1S/C15H13N3O2/c16-6-3-7-18-9-12(10-4-1-2-5-13(10)18)11-8-14(19)17-15(11)20/h1-2,4-5,9,11H,3,7-8H2,(H,17,19,20) |
InChI Key |
RDUUHFVQNUSGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CN(C3=CC=CC=C32)CCC#N |
Origin of Product |
United States |
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